

Application Notes and Protocols: 2- Propylhexanal in the Flavor and Fragrance Industries

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Compound of Interest

Compound Name: **2-Propylhexanal**

Cat. No.: **B14687902**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **2-Propylhexanal**, a key aroma chemical in the flavor and fragrance industries.

Introduction

2-Propylhexanal (CAS No. 27644-47-9) is a branched-chain aldehyde valued for its potent and multifaceted aroma profile.^[1] It possesses a characteristic powerful, diffusive, and herbal odor with nuances that can be leveraged in a variety of flavor and fragrance compositions. Its utility extends to both enhancing existing scent profiles and creating novel sensory experiences. While specific regulatory details for **2-propylhexanal** are not readily available, a structurally similar compound, 2-isopropyl-5-methyl-2-hexenal, is recognized by FEMA (FEMA Number 3406), suggesting that branched aldehydes are within the scope of regulatory consideration for flavorings.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Propylhexanal** is presented in the table below. These properties are essential for formulation development, stability testing, and analytical method design.

Property	Value	Reference
Chemical Name	2-Propylhexanal	[1]
Synonyms	2-Propylcaproaldehyde	[1]
CAS Number	27644-47-9	[1]
Molecular Formula	C ₉ H ₁₈ O	[1]
Molecular Weight	142.24 g/mol	[1]
Appearance	Colorless liquid (presumed)	
Odor Profile	Powerful, diffusive, herbal	
Boiling Point	~180-182 °C (estimated)	
Solubility	Soluble in ethanol and oils; sparingly soluble in water.	

Applications in Flavor and Fragrance

2-Propylhexanal's unique olfactory characteristics make it a versatile ingredient in a range of consumer products.

3.1. Fragrance Applications

In perfumery, **2-Propylhexanal** is utilized for its ability to impart fresh, green, and powerful top notes. It blends well with a variety of fragrance families, including:

- Citrus: Enhances the freshness and zest of lemon, bergamot, and grapefruit accords.
- Fruity: Provides a green, slightly unripe nuance to berry and orchard fruit fragrances.
- Herbal/Aromatic: Complements lavender, rosemary, and other herbaceous notes, adding complexity and diffusion.
- Floral: Can be used in trace amounts to lift and add a natural green element to floral bouquets.

3.2. Flavor Applications

In the flavor industry, **2-Propylhexanal** can be used to create and enhance a variety of taste profiles. Its contribution is particularly noted in:

- Fruits: Provides green and slightly fatty notes that can enhance the authenticity of flavors such as apple, pear, and tropical fruits.
- Savory: In savory applications, it can contribute to the overall aroma profile of cooked meats and vegetables.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of **2-Propylhexanal**.

4.1. Sensory Evaluation: Odor and Flavor Profile Analysis

This protocol outlines the procedure for determining the sensory characteristics of **2-Propylhexanal** using a trained sensory panel.

Objective: To characterize the odor and flavor profile of **2-Propylhexanal**.

Materials:

- **2-Propylhexanal** (high purity)
- Odorless and tasteless solvent (e.g., mineral oil for odor, propylene glycol or medium-chain triglycerides for flavor)
- Glass vials with PTFE-lined caps
- Odor-free smelling strips
- Deionized water
- Unsalted crackers or white bread for palate cleansing

Procedure:

- Sample Preparation:
 - Prepare a series of dilutions of **2-Propylhexanal** in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).
 - For flavor evaluation, prepare dilutions in a food-grade carrier.
- Panelist Selection and Training:
 - Select 8-12 trained sensory panelists with demonstrated acuity for aroma and flavor perception.
 - Familiarize panelists with the aroma and flavor language for aldehydes and related compounds.
- Odor Evaluation:
 - Dip smelling strips into each dilution for 2 seconds.
 - Present the strips to the panelists in a randomized order in a well-ventilated, odor-free environment.
 - Panelists will evaluate the odor intensity and describe the aroma characteristics at different time points (top, middle, and base notes).
- Flavor Evaluation:
 - Present the flavor dilutions to the panelists in a neutral food base (e.g., unsalted crackers, sugar water).
 - Panelists will evaluate the taste and flavor profile, noting intensity, character, and aftertaste.
- Data Analysis:
 - Collect and analyze the descriptive data to generate a comprehensive sensory profile of **2-Propylhexanal**.

- Use statistical methods to determine the significance of different sensory attributes.

4.2. Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the key odor-active components of a fragrance or flavor formulation containing **2-Propylhexanal**.[\[3\]](#)[\[4\]](#)

Objective: To identify and characterize the odor contribution of **2-Propylhexanal** in a complex mixture.

Materials:

- Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O).
[\[5\]](#)
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-INNOWax).
- Helium carrier gas.
- Sample containing **2-Propylhexanal**.
- Reference standard of **2-Propylhexanal**.

Procedure:

- Sample Preparation:
 - Dilute the sample in a suitable solvent (e.g., dichloromethane, ethanol) to an appropriate concentration for GC analysis.
- GC-MS/O Analysis:
 - Inject the sample into the GC-MS/O system.
 - Run a temperature program that effectively separates the volatile compounds.
 - Simultaneously, a trained panelist will sniff the effluent from the olfactometry port and record the odor description and intensity for each eluting compound.

- Data Analysis:
 - Identify the peak corresponding to **2-Propylhexanal** by comparing its mass spectrum and retention time with the reference standard.
 - Correlate the odor description from the olfactometry port with the identified peak to confirm the sensory contribution of **2-Propylhexanal**.

4.3. Stability Testing

This protocol outlines a method for assessing the stability of **2-Propylhexanal** in a finished product base (e.g., perfume, lotion, beverage).[\[6\]](#)

Objective: To evaluate the chemical and sensory stability of **2-Propylhexanal** over time and under different storage conditions.

Materials:

- Finished product base (fragrance or flavor).
- **2-Propylhexanal**.
- Controlled environment chambers (e.g., ovens, refrigerators, light exposure boxes).
- Analytical instrumentation (GC-MS).
- Trained sensory panel.

Procedure:

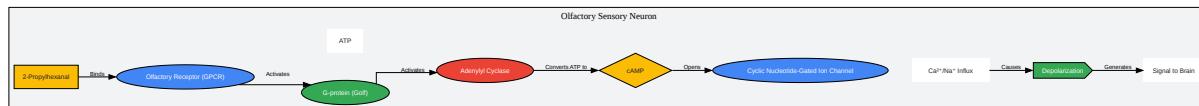
- Sample Preparation:
 - Incorporate **2-Propylhexanal** into the product base at a typical use level.
 - Prepare a control sample without **2-Propylhexanal**.
 - Package the samples in their intended final packaging.
- Storage Conditions:

- Store the samples under various conditions:
 - Accelerated conditions: 40°C, 25°C with light exposure.
 - Real-time conditions: Room temperature in the dark.
 - Refrigerated conditions: 4°C.
- Analysis:
 - At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples using both instrumental and sensory methods.
 - Instrumental Analysis (GC-MS): Quantify the concentration of **2-Propylhexanal** to determine any chemical degradation.
 - Sensory Analysis: A trained panel will evaluate the odor or flavor profile of the samples to detect any changes in the sensory characteristics.
- Data Analysis:
 - Compare the results from the different storage conditions and time points to the initial sample to assess the stability of **2-Propylhexanal**.

Signaling Pathways and Experimental Workflows

5.1. Olfactory Signaling Pathway for Aldehydes

The perception of aldehydes like **2-Propylhexanal** is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.^{[7][8]} The binding of an odorant molecule to its specific OR triggers a signaling cascade that ultimately leads to the perception of smell.

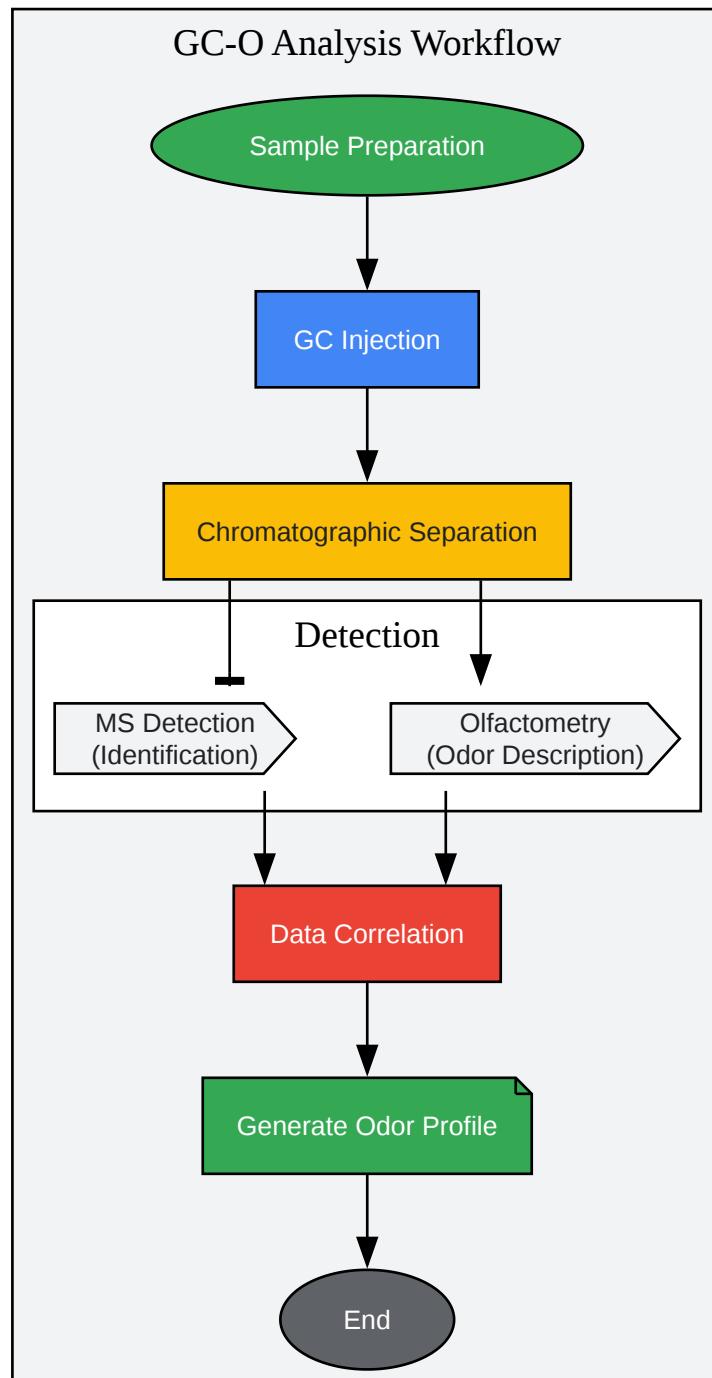
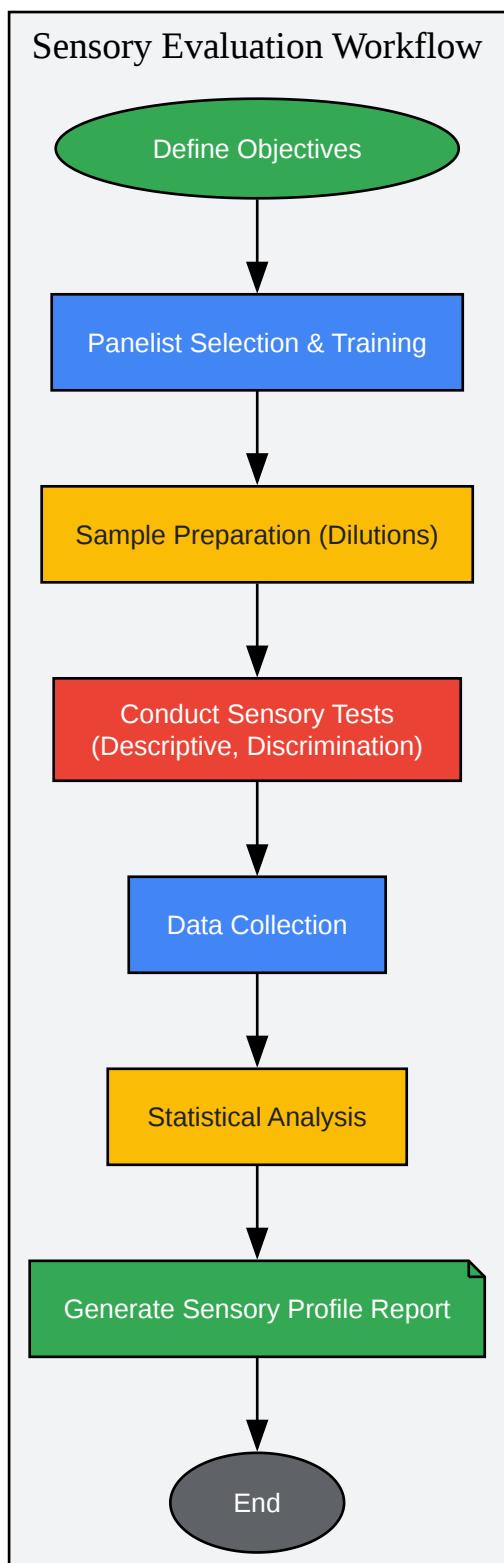


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Caption: Olfactory signal transduction pathway for aldehydes.

5.2. Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the sensory evaluation of a new fragrance ingredient like **2-Propylhexanal**.



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- To cite this document: BenchChem. [Application Notes and Protocols: 2-Propylhexanal in the Flavor and Fragrance Industries]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14687902#use-of-2-propylhexanal-in-flavor-and-fragrance-industries>]

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